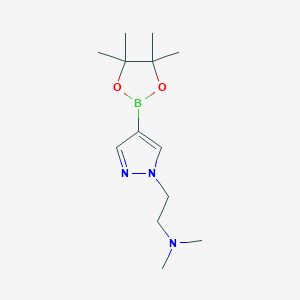

N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine

Descripción

Propiedades

IUPAC Name |

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BN3O2/c1-12(2)13(3,4)19-14(18-12)11-9-15-17(10-11)8-7-16(5)6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOQBZWWJPKONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727767 | |

| Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877149-80-9 | |

| Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino group and a pyrazole moiety linked to a boron-containing dioxaborolane. The molecular formula is with a molecular weight of approximately 291.2 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆BNO₃ |

| Molecular Weight | 291.2 g/mol |

| CAS Number | 873078-93-4 |

| Purity | 98% |

Research indicates that compounds containing the pyrazole and dioxaborolane structures exhibit various biological activities, particularly in the modulation of enzyme activities related to cancer and inflammation. The presence of the dioxaborolane moiety is believed to enhance the compound's ability to interact with biological targets through boron coordination chemistry, which can facilitate interactions with nucleophiles in biological systems.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds featuring pyrazole and dioxaborolane structures. For instance:

- Inhibition of Receptor Tyrosine Kinases : Compounds with similar scaffolds have shown significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that certain pyrazolo[4,3-b]pyridine derivatives exhibited over 50% inhibition against FGFR1 at concentrations as low as 10 µM .

- Cell Proliferation Studies : In vitro studies demonstrated that compounds with the dioxaborolane group could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

This compound has also been investigated for neuroprotective properties:

- Modulation of Muscarinic Receptors : Research has indicated that derivatives of pyrazole can act as positive allosteric modulators (PAMs) for muscarinic receptors, enhancing acetylcholine signaling which is crucial for cognitive functions .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound was tested alongside known FGFR inhibitors. The results showed that it significantly reduced cell viability at micromolar concentrations and induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

Animal studies demonstrated that administration of N,N-dimethyl derivatives led to improved outcomes in models of neurodegenerative diseases by reducing oxidative stress markers and enhancing neuronal survival rates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron, such as N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine, exhibit potential anticancer properties. Boron-containing compounds can enhance the efficacy of certain chemotherapeutic agents by improving their delivery to cancer cells or altering their pharmacokinetics. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models .

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives possess neuroprotective properties. The incorporation of the dioxaborolane moiety into the pyrazole framework may enhance these effects by modulating signaling pathways associated with neurodegenerative diseases. Research has focused on the potential of such compounds to protect neuronal cells from oxidative stress and apoptosis .

Materials Science

Fluorescent Dyes

this compound can be utilized as a fluorescent probe in biological imaging. The boron-dioxaborolane group contributes to its photophysical properties, making it suitable for applications in cellular imaging and tracking biological processes in real time .

Polymer Chemistry

The compound can serve as a building block for the synthesis of novel polymers with tailored properties. Its ability to form stable complexes with various metal ions allows for the development of materials with enhanced mechanical strength and thermal stability. This application is particularly relevant in creating advanced composites for aerospace and automotive industries .

Analytical Chemistry

Chromatography and Mass Spectrometry

Due to its unique structure, this compound is useful in chromatography as a derivatizing agent for amino acids and other biomolecules. Its ability to form stable adducts enhances detection sensitivity in mass spectrometry applications .

Case Studies

Comparación Con Compuestos Similares

N,N-Diethyl Analogs

Compound : N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine

- Structural Difference : Replacement of dimethylamine with diethylamine.

- Steric Effects: Bulkier ethyl groups may hinder interactions in catalytic processes compared to the dimethyl variant. Synthesis: Likely synthesized via similar alkylation routes but with diethylamine instead of dimethylamine ().

Tosyl-Substituted Pyrazole Boronates

Compound : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrazole

- Structural Difference : Replacement of the ethanamine chain with a tosyl (p-toluenesulfonyl) group.

- Applications: The tosyl group serves as a protective moiety or directing group for further functionalization.

Methyl-Substituted Pyrazole Boronates

Compound : 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()

- Structural Difference : Lacks the ethanamine chain; instead, methyl groups occupy the 1- and 3-positions of the pyrazole.

- Applications: Suitable for small-molecule coupling where steric bulk is advantageous.

Data Table: Key Properties of Target Compound and Analogs

Research Findings and Functional Comparisons

Reactivity in Cross-Coupling Reactions

- Diethyl analogs may exhibit slower reaction kinetics due to steric bulk, while tosyl-substituted derivatives require deprotection steps before coupling .

Q & A

Basic Questions

Q. What are the key steps in synthesizing this compound, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves introducing the dioxaborolane group to the pyrazole ring via a Miyaura borylation reaction. A common approach is reacting 4-bromo-1H-pyrazole with bis(pinacolato)diboron (B₂Pin₂₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in a solvent like dioxane at 80–100°C . Subsequent alkylation of the pyrazole nitrogen with N,N-dimethylethylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the final product. Purity (≥97%) is confirmed via HPLC with a C18 column (MeCN/H₂O gradient) and ¹H/¹³C NMR to verify the absence of unreacted boronate or alkylation byproducts .

Q. Which spectroscopic methods are most effective for structural confirmation?

- Methodological Answer : ¹H NMR is critical for identifying the pyrazole proton (δ 7.8–8.2 ppm), dimethylamino group (singlet at δ 2.2–2.4 ppm), and dioxaborolane methyl groups (δ 1.2–1.3 ppm). ¹¹B NMR can confirm the boronate ester (δ 28–32 ppm). High-resolution mass spectrometry (HRMS) using ESI+ mode validates the molecular ion ([M+H]⁺ at m/z ~307). FT-IR may also detect B-O stretches (~1350 cm⁻¹) .

Q. What safety precautions are necessary during handling?

- Methodological Answer : The compound is moisture-sensitive; use inert atmosphere (N₂/Ar) and anhydrous solvents. Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Waste containing boronates must be quenched with aqueous NaOH (pH >10) before disposal .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized using this compound as a boronate source?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and bases (K₂CO₃ vs. CsF) in solvents like THF or toluene. Use Design of Experiments (DoE) to vary temperature (60–100°C) and molar ratios (boronate:aryl halide = 1:1 to 1.5:1). Monitor reaction progress via TLC (silica, UV detection) and isolate biaryl products via flash chromatography. Compare yields and purity to identify optimal conditions .

Q. What experimental approaches assess the hydrolytic stability of the dioxaborolane ring under varying pH?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C. Monitor degradation via ¹¹B NMR (disappearance of δ 28–32 ppm signal) and HPLC. Kinetic studies (pseudo-first-order rate constants) reveal stability trends. For acidic conditions (pH <5), the boronate ester hydrolyzes rapidly, requiring stabilization with Lewis acids (e.g., BF₃·OEt₂) .

Q. How does the dimethylaminoethyl group influence the electronic properties of the pyrazole moiety?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze electron density distribution. Compare Mulliken charges on the pyrazole nitrogen with/without the dimethylaminoethyl substituent. Experimental validation via Hammett studies: measure reaction rates in electrophilic substitutions (e.g., bromination) to assess electron-donating effects. Cyclic voltammetry can quantify changes in oxidation potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.